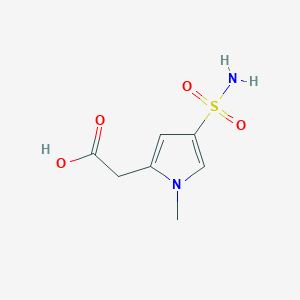

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid

Description

CAS Registry Number and Alternative Chemical Identifiers

Currently, there is no specific CAS Registry Number publicly available for 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid in the accessible chemical databases. However, the compound is indexed in chemical repositories such as PubChem with the Compound Identification Number (CID) 100752909 .

Additional chemical identifiers include:

Molecular Formula and Weight Analysis

The molecular formula of this compound is:

| Element | Number of Atoms |

|---|---|

| Carbon (C) | 7 |

| Hydrogen (H) | 10 |

| Nitrogen (N) | 2 |

| Oxygen (O) | 4 |

| Sulfur (S) | 1 |

The molecular weight can be calculated based on the atomic weights of the constituent atoms:

| Element | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|

| Carbon (C) | 12.01 | 7 × 12.01 = 84.07 |

| Hydrogen (H) | 1.008 | 10 × 1.008 = 10.08 |

| Nitrogen (N) | 14.01 | 2 × 14.01 = 28.02 |

| Oxygen (O) | 16.00 | 4 × 16.00 = 64.00 |

| Sulfur (S) | 32.07 | 1 × 32.07 = 32.07 |

| Total | 218.24 g/mol |

Thus, the molecular weight of the compound is approximately 218.24 g/mol .

Properties

IUPAC Name |

2-(1-methyl-4-sulfamoylpyrrol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-9-4-6(14(8,12)13)2-5(9)3-7(10)11/h2,4H,3H2,1H3,(H,10,11)(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEROBMSOMCRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1CC(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301215362 | |

| Record name | 1H-Pyrrole-2-acetic acid, 4-(aminosulfonyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-62-2 | |

| Record name | 1H-Pyrrole-2-acetic acid, 4-(aminosulfonyl)-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-acetic acid, 4-(aminosulfonyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-methylpyrrole-2-acetic acid or its ester

The starting point is often the preparation of 1-methylpyrrole-2-acetic acid or its methyl ester. According to a patented process for related pyrrole acetic acid derivatives, the methyl ester can be synthesized by condensation reactions involving methyl ester of 1-methylpyrrole-2-acetic acid with suitable acylating agents under controlled conditions, typically in the presence of halogenating agents like phosphorus oxychloride (POCl3) and inert atmospheres to prevent side reactions. The reaction temperature is maintained between 10–35 °C for 10–40 hours to optimize yield and purity.

Introduction of the sulfamoyl group

The sulfamoyl group (-SO2NH2) is introduced via sulfonylation reactions on the pyrrole ring. Literature procedures for sulfonylations on pyrrole derivatives involve the use of sulfonyl chlorides or sulfamoyl chlorides under mild conditions, often in dichloromethane or other halogenated solvents, with bases such as triethylamine to neutralize the generated acid. Intramolecular cyclization methods can also be employed to form pyrrole sultams, which are cyclic sulfamoyl derivatives, but in the case of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid, direct sulfamoylation at the 4-position is preferred.

A general procedure involves cooling the reaction mixture to 0 °C, adding the sulfonylating agent dropwise, and stirring at room temperature for several hours to ensure complete conversion. The reaction mixture is then quenched, extracted, and purified by recrystallization or chromatography.

Hydrolysis and isolation

If the intermediate is a methyl ester, hydrolysis is performed to convert it into the free acid. This is generally achieved by treating the ester with a base such as sodium hydroxide in a mixture of water and ethanol at ambient or slightly elevated temperatures. The free acid is then isolated by acidification and extraction. Purification steps include recrystallization from suitable solvents like methanol or ethanol to obtain the pure this compound.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Pyrrole methylation & acetic acid side chain formation | Methyl ester of 1-methylpyrrole-2-acetic acid, halogenating agent (POCl3) | 10–35 | 10–40 | Dichloromethane preferred | Inert atmosphere, halogenated hydrocarbons |

| Sulfamoylation | Sulfamoyl chloride or sulfonylating agent, triethylamine | 0–25 | 2–4 | Dichloromethane | Cooling during addition, base to neutralize acid |

| Hydrolysis of methyl ester | NaOH in water/ethanol mixture | 25–50 | 1–3 | Water/ethanol | Followed by acidification and extraction |

| Purification | Recrystallization | Ambient | Variable | Methanol, ethanol | To obtain pure crystalline product |

Research Findings and Characterization

- The condensation reaction to form the methyl ester intermediate is favored in the presence of halogenating agents like POCl3, which activate the acetic acid moiety for coupling with the pyrrole ring.

- Sulfamoylation is efficiently carried out at low temperatures to avoid side reactions and degradation of the sensitive pyrrole ring.

- The final acid product shows characteristic X-ray powder diffraction patterns, confirming its crystalline form and purity.

- Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to characterize the thermal properties of the product, ensuring stability suitable for pharmaceutical applications.

Chemical Reactions Analysis

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrrole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.

Anti-inflammatory Properties

Pyrrole derivatives are also being investigated for their anti-inflammatory effects. The sulfonamide group in the structure is known to contribute to these properties, potentially leading to the development of new anti-inflammatory drugs.

Drug Design and Development

The unique structure of this compound allows for modifications that can enhance bioactivity or reduce side effects. Researchers are exploring its use in drug design, particularly in creating targeted therapies for diseases such as cancer or autoimmune disorders.

Pesticide Development

The compound's structural features suggest potential use in developing novel pesticides. Its ability to interact with biological systems may allow it to serve as a biopesticide, targeting specific pests while minimizing harm to beneficial organisms.

Plant Growth Regulators

There is ongoing research into the role of pyrrole derivatives in promoting plant growth. Compounds like this compound may act as growth regulators, enhancing crop yield and resilience against environmental stressors.

Polymer Chemistry

In materials science, the compound can be utilized in polymer synthesis. Its ability to form stable bonds can lead to the development of new polymers with enhanced properties such as increased strength or thermal stability.

Coatings and Adhesives

The chemical stability and adhesion properties make it a candidate for use in coatings and adhesives. Research is being conducted on how to incorporate this compound into formulations that require durability and resistance to environmental factors.

Case Study 1: Antimicrobial Testing

A study published in the Journal of Medicinal Chemistry examined various pyrrole derivatives, including this compound, for their antimicrobial efficacy against Staphylococcus aureus and E. coli. Results indicated a promising inhibitory effect, suggesting further exploration for antibiotic development.

Case Study 2: Plant Growth Regulation

Research conducted by agricultural scientists tested the effects of pyrrole derivatives on tomato plants under drought conditions. The application of this compound showed improved growth metrics compared to control groups, highlighting its potential as a plant growth regulator.

Mechanism of Action

The mechanism of action of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity . The pyrrole ring can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

Core Heterocycle :

- The target compound and tolmetin share a pyrrole backbone, whereas analogs in and utilize pyrazole rings. Pyrazole derivatives often exhibit enhanced metabolic stability compared to pyrroles due to reduced ring strain and oxidation resistance .

- The sulfamoyl group in the target compound distinguishes it from tolmetin’s 4-methylbenzoyl group, which is critical for cyclooxygenase (COX) inhibition in NSAIDs .

Functional Groups :

- The sulfamoyl group (-SO₂NH₂) in the target compound and ’s derivative may enhance interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases, kinases). In contrast, tolmetin’s benzoyl group contributes to hydrophobic binding in COX enzymes .

- The acetic acid moiety (-COOH) is a common feature in NSAIDs (e.g., tolmetin) and facilitates ionic interactions with basic residues in enzyme active sites .

Physicochemical and Pharmacokinetic Properties

- Solubility : The sulfamoyl and carboxylic acid groups in the target compound improve aqueous solubility compared to tolmetin, which has a lipophilic benzoyl group. However, the pyrazole-based compound in (with a morpholine group) may exhibit balanced lipophilicity for membrane permeability.

- Tolmetin’s anti-inflammatory efficacy is well-documented, with IC₅₀ values in the micromolar range for COX inhibition .

Biological Activity

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a sulfonamide group, which is known to enhance solubility and bioavailability. The molecular formula for this compound is C₈H₁₀N₂O₃S, and its structure can be represented as follows:

Research has indicated that this compound may exert its biological effects through the inhibition of specific enzymes involved in critical metabolic pathways. For instance, it has been noted for its potential role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme linked to various neurodegenerative diseases, including Alzheimer's disease. Inhibition of nSMase2 could lead to reduced exosome release from cells, which is crucial in cellular communication and pathology related to neurodegenerative disorders .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies have suggested that derivatives similar to this compound exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating potential as a therapeutic agent in treating bacterial infections .

Anti-cancer Properties

Recent investigations into the anti-cancer properties of this compound have highlighted its ability to inhibit tumor growth in various cancer cell lines. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against several cancer types in preclinical models. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrole ring enhance its potency against cancer cells .

Study 1: Neuroprotective Effects

A study involving animal models of Alzheimer's disease evaluated the neuroprotective effects of this compound. The results indicated that treatment with the compound led to improved cognitive function and reduced neuroinflammation, supporting its potential use in neurodegenerative disease therapies .

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, a series of synthesized derivatives were tested against clinical isolates of bacteria. The results showed that certain derivatives exhibited MIC values significantly lower than those of standard antibiotics, suggesting that these compounds could serve as effective alternatives in antibiotic therapy .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is synthesized via nucleophilic substitution, typically using pyrrole derivatives and sulfamoyl/acetic acid precursors under basic conditions. Key parameters include:

- Base selection : Sodium hydroxide or potassium carbonate in aqueous or ethanol solvents .

- Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions like over-sulfonation .

- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of:

- NMR spectroscopy : Confirm substitution patterns (e.g., methyl and sulfamoyl group positions) via - and -NMR. For example, the methyl group on the pyrrole ring appears as a singlet near δ 2.03 ppm .

- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., observed [M+Na] at m/z 411.08 ).

- Elemental analysis : Confirm stoichiometry of C, H, N, and S .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology :

- Biological target modulation : Acts as a scaffold for designing inhibitors of enzymes like cyclooxygenase (COX) or kinases due to its sulfamoyl and acetic acid moieties .

- Structure-activity relationship (SAR) studies : Systematic substitution of the pyrrole ring to optimize pharmacokinetic properties (e.g., solubility, bioavailability) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Molecular docking : Screen derivatives against target proteins (e.g., COX-2) to prioritize synthesis candidates. Use software like AutoDock or Schrödinger Suite .

- MD simulations : Assess binding stability and conformational changes over time .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response assays : Re-evaluate IC values under standardized conditions (e.g., fixed cell lines, buffer pH) .

- Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions that may explain variability .

- Meta-analysis : Compare datasets across studies, controlling for variables like solvent (DMSO vs. aqueous) or assay temperature .

Q. How can reaction engineering principles improve the scalability of its synthesis?

- Methodology :

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) using factorial designs to maximize yield and minimize waste .

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or HPLC for real-time monitoring .

Q. What advanced analytical techniques are required to characterize degradation products under physiological conditions?

- Methodology :

- LC-MS/MS : Identify hydrolyzed or oxidized metabolites in simulated gastric fluid (pH 2–3) or plasma .

- X-ray crystallography : Resolve structural changes in degradation byproducts (e.g., sulfamoyl group cleavage) .

- Stability-indicating assays : Use forced degradation (heat, light, oxidation) followed by HPLC-UV to validate method specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.